molecular formula C17H11N3O2 B1194385 N-[4-(2-Benzimidazolyl)phenyl]maleimide CAS No. 27030-97-3

N-[4-(2-Benzimidazolyl)phenyl]maleimide

Cat. No.: B1194385
CAS No.: 27030-97-3
M. Wt: 289.29 g/mol
InChI Key: NZDOXVCRXDAVII-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-[4-(2-Benzimidazolyl)phenyl]maleimide is a potent fluorescent probe . Its primary targets are thiol compounds . Thiol compounds, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (–SH) functional group. They play a crucial role in biological systems, participating in various enzymatic reactions and maintaining the redox state of proteins.

Mode of Action

The compound interacts with its targets (thiol compounds) through a process known as fluorometry . Fluorometry is a type of spectroscopy which measures the intensity of fluorescent light emitted by a sample upon excitation. This compound has an excitation maximum of 315 nm and an emission maximum of 360 nm . When it interacts with thiol compounds, it emits light at these wavelengths, allowing for the detection and quantification of thiol compounds.

Result of Action

The primary result of the action of this compound is the detection and quantification of thiol compounds . By emitting light at specific wavelengths when interacting with these compounds, it allows researchers to measure their concentration in a sample. This can be particularly useful in studying the role of thiol compounds in various biological processes and disease states.

Biochemical Analysis

Biochemical Properties

N-[4-(2-Benzimidazolyl)phenyl]maleimide plays a crucial role in biochemical reactions, particularly in the detection and analysis of thiol groups in proteins. It interacts with thiol-containing biomolecules through a Michael addition reaction, forming a stable thioether bond . This interaction is essential for studying protein structure and function, as well as for labeling and detecting thiol groups in various biochemical assays .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modifying thiol groups in proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study the effects of thiol modification on Na+,K±ATPase activity, revealing a reduction in enzyme activity and changes in cellular ion transport .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiol groups in proteins. The compound binds covalently to thiol groups through a Michael addition reaction, leading to the formation of a stable thioether bond . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of thiol modification and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label and detect thiol groups without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of cellular processes . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modification without causing harm to the cells or tissues .

Metabolic Pathways

This compound is involved in metabolic pathways related to thiol modification and protein labeling. It interacts with enzymes and cofactors that facilitate the Michael addition reaction, leading to the formation of stable thioether bonds . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving thiol-containing biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its efficacy in labeling and detecting thiol groups in various biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on thiol-containing proteins . This localization is essential for studying the spatial dynamics of protein modification and its impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleimide typically involves the reaction of 4-(2-benzimidazolyl)aniline with maleic anhydride. The reaction is carried out in a suitable solvent, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Benzimidazolyl)phenyl]maleimide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the maleimide group.

    Addition Reactions: The maleimide group can also undergo addition reactions with nucleophiles.

    Oxidation and Reduction Reactions: The benzimidazole moiety can be involved in redox reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reaction with thiols results in the formation of thioether derivatives, while reaction with amines yields amide derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzimidazolyl)maleimide
  • N-(4-Benzimidazolyl)maleimide
  • N-(2-Benzimidazolyl)phenylmaleimide

Uniqueness

N-[4-(2-Benzimidazolyl)phenyl]maleimide is unique due to its specific fluorescence properties, which make it particularly suitable for the detection of thiol compounds. Its excitation and emission maxima are distinct, providing a clear and strong fluorescent signal . Additionally, the presence of the benzimidazole moiety enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOXVCRXDAVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067274
Record name 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]-
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Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27030-97-3
Record name 1-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(2-Benzimidazolyl)phenyl)maleimide
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]-
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Record name 1-[4-(1H-benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione
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Record name N-(4-(2-BENZIMIDAZOLYL)PHENYL)MALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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